

# Mebanazine compared other hydrazine MAO inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Mebanazine

CAS No.: 65-64-5

Cat. No.: S583082

Get Quote

## Historical Overview of Hydrazine MAO Inhibitors

The table below summarizes key information about several first-generation hydrazine MAOI drugs [1] [2] [3].

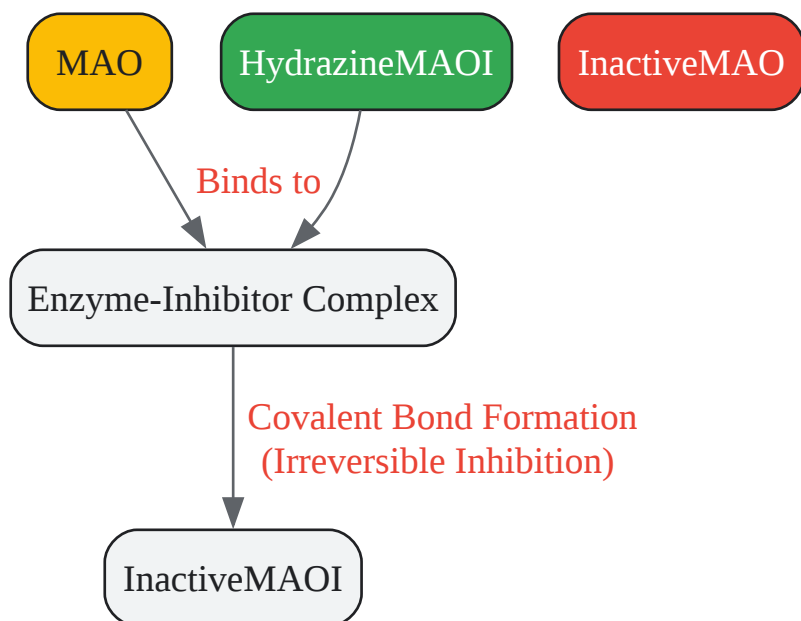
Drug Name	Status	Key Characteristics & Notes
Mebanazine (Actomol)	Withdrawn	Previously used as an antidepressant; withdrawn from the market due to <b>hepatotoxicity</b> [4] [5].
Phenelzine	In Use	<b>Non-selective</b> and <b>irreversible</b> inhibitor of both MAO-A and MAO-B [3] [6].
Isocarboxazid	In Use	<b>Non-selective</b> and <b>irreversible</b> inhibitor of both MAO-A and MAO-B [1] [3].
Iproniazid	Withdrawn	One of the first MAOIs discovered; withdrawn due to <b>hepatotoxicity</b> [2].
Nialamide	Withdrawn	A classical, irreversible, non-selective hydrazine derivative [3].

## Mechanism of Action and Experimental Insights

### Shared Pharmacological Action

Hydrazine-derived MAOIs are typically **irreversible inhibitors** [1] [3]. They form a stable, covalent bond with the Flavin Adenine Dinucleotide (FAD) cofactor within the active site of the MAO enzyme. This permanently inactivates the enzyme, and its activity can only be restored by the body synthesizing new enzyme molecules [7] [8].

The following diagram illustrates the shared mechanism of irreversible inhibition by hydrazine MAOIs.



[Click to download full resolution via product page](#)

### Comparative Experimental Data

While direct head-to-head studies are scarce in the current search results, one historical animal study is noted claiming that **Mebanazine was a more potent MAOI than pheniprazine (another hydrazine derivative) and had a greater therapeutic index** [5]. The specific experimental data and protocols supporting this claim were not available in the search results.

## Research Considerations and Data Gaps

For a comprehensive and contemporary comparison, you may need to consult specialized pharmacological databases or original research archives. Key data points to look for include:

- **IC50 values:** The concentration required for 50% enzyme inhibition, for both MAO-A and MAO-B isozymes.
- **Selectivity Index:** The ratio of IC50 for one isoform over the other (e.g., MAO-B IC50 / MAO-A IC50).
- **In vivo efficacy data** from animal models of depression or related conditions.
- **Detailed toxicological profiles**, especially regarding liver toxicity (hepatotoxicity).

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Synthesis of New Hydrazone Derivatives for MAO Enzymes ... [pmc.ncbi.nlm.nih.gov]
2. Antidepressants: From MAOIs to SSRIs and more - PMC [pmc.ncbi.nlm.nih.gov]
3. Natural Products Inhibitors of Monoamine Oxidases ... [mdpi.com]
4. Mebanazine: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Mebanazine [en.wikipedia.org]
6. Monoamine Oxidase Inhibitor - an overview [sciencedirect.com]
7. Monoamine Oxidase Inhibitors: A Review of Their Anti ... [pmc.ncbi.nlm.nih.gov]
8. Monoamine Oxidase Inhibitors: A Review of Their Anti- ... [frontiersin.org]

To cite this document: Smolecule. [Mebanazine compared other hydrazine MAO inhibitors].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b583082#mebanazine-compared-other-hydrazine-mao-inhibitors>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)